Welcome to the BenchChem Online Store!
molecular formula C6H8BrNS B1373929 5-Bromo-4-isopropylthiazole CAS No. 1025700-46-2

5-Bromo-4-isopropylthiazole

Cat. No. B1373929
M. Wt: 206.11 g/mol
InChI Key: AGLUHAQVFQKYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786110B2

Procedure details

Concentrated nitric acid (4 mL) was slowly added to 5-bromo-4-isopropyl-thiazol-2-ylamine (2.05 g, 9 mmol), and concentrated phosphoric acid (14 mL) was added dropwise over five minutes. The mixture was cooled to −5° C., and a solution of sodium nitrite (0.768 g, 11 mmol) in 5 mL water was added dropwise over a 15 minute period. The reaction mixture was stirred at −5° C. for 30 minutes, and an aqueous solution of H3PO2 (6 mL, 50% weight in water) was slowly added. The reaction mixture was stirred at −5° C. for 2.5 hours, then stirred at room temperature for 18 hours. The reaction mixture was cooled to 0° C. and quenched by addition of aqueous NaOH (30% weight solution). The mixture was extracted with methylene chloride, and the combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was chromatographed (10% EtOAc in hexanes) to give 236 mg of 5-bromo-4-isopropyl-thiazole as an oil, MS (M+H)=207.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.768 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[Br:5][C:6]1[S:10][C:9](N)=[N:8][C:7]=1[CH:12]([CH3:14])[CH3:13].P(=O)(O)(O)O.N([O-])=O.[Na+].O[PH2]=O>O>[Br:5][C:6]1[S:10][CH:9]=[N:8][C:7]=1[CH:12]([CH3:14])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.05 g
Type
reactant
Smiles
BrC1=C(N=C(S1)N)C(C)C
Name
Quantity
14 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0.768 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
O[PH2]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over five minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −5° C. for 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of aqueous NaOH (30% weight solution)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was chromatographed (10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(N=CS1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.